
Glucose ureide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosylurea is a compound with the chemical formula C7H14N2O6 It is a derivative of glucose where the glucose molecule is bonded to a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of glucose with urea. One efficient method involves the use of sugar melts or solvent-free systems where simple unprotected hexoses react with urea and urea derivatives under acid catalysis. This method yields β-D-glucosylurea in high yields .
Industrial Production Methods: While specific industrial production methods for D-Glucosylurea are not extensively documented, the principles of carbohydrate chemistry and glycosylation reactions are typically applied. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:
Glycosylation: Formation of glycosidic bonds.
Hydrolysis: Cleavage of glycosidic bonds under acidic conditions.
Oxidation and Reduction: Typical reactions involving the glucose moiety.
Common Reagents and Conditions:
Acid Catalysts: Used in glycosylation and hydrolysis reactions.
Oxidizing Agents: Such as nitric acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Hydrolysis Products: Glucose and urea.
Oxidation Products: Gluconic acid derivatives.
Reduction Products: Reduced forms of glucose derivatives.
Applications De Recherche Scientifique
D-Glucosylurea has several applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds and as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential role in biological recognition processes and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets, primarily through glycosylation reactions. The glucose moiety can participate in various biochemical pathways, while the urea group can form hydrogen bonds and interact with proteins and enzymes. These interactions can modulate biological processes and enhance the stability and solubility of bioactive compounds .
Comparaison Avec Des Composés Similaires
D-Mannosylurea: Similar structure with mannose instead of glucose.
D-Galactosylurea: Contains galactose instead of glucose.
N-Acetyl-D-Glucosamine: A derivative of glucose with an acetyl group.
Uniqueness: D-Glucosylurea is unique due to its specific glycosylation pattern and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in selective recognition processes makes it valuable in various applications .
Propriétés
Numéro CAS |
29315-87-5 |
|---|---|
Formule moléculaire |
C7H14N2O6 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14) |
Clé InChI |
FKWQEFWENKGUGF-UHFFFAOYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


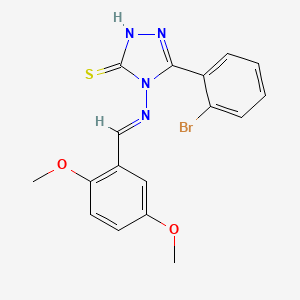
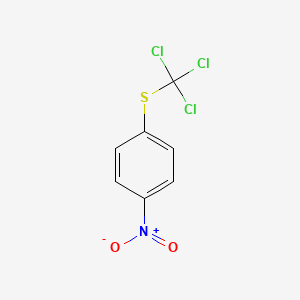
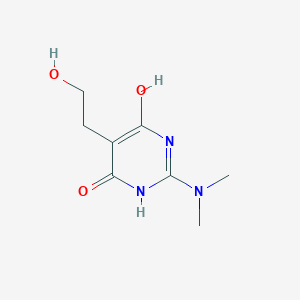


![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)
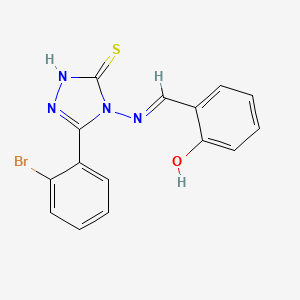
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)


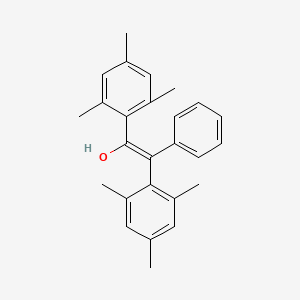
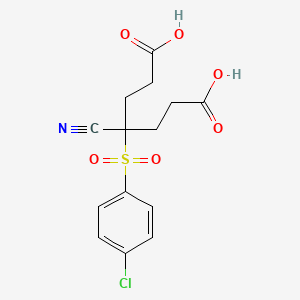

![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)
